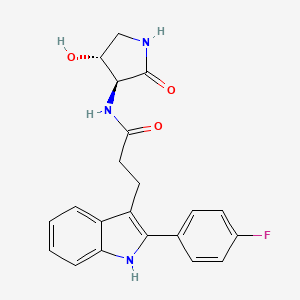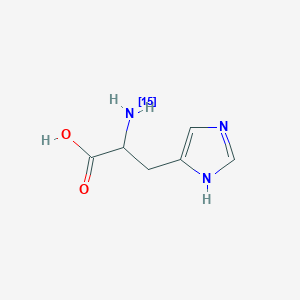
DL-Histidine-15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-Histidine-15N is a stable isotope-labeled compound where the nitrogen atom in the histidine molecule is replaced with the nitrogen-15 isotope. This compound is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. The incorporation of the nitrogen-15 isotope allows for detailed studies of molecular interactions and metabolic pathways using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions: DL-Histidine-15N can be synthesized through the incorporation of nitrogen-15 into the histidine molecule. This process typically involves the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing precursors in the synthesis of histidine. The reaction conditions must be carefully controlled to ensure the incorporation of the nitrogen-15 isotope without altering the chemical structure of histidine.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using nitrogen-15 labeled precursors. The process includes several steps such as fermentation, extraction, and purification to obtain the final product with high isotopic purity. The production process is designed to be efficient and cost-effective, ensuring a consistent supply of this compound for research purposes.
化学反应分析
Types of Reactions: DL-Histidine-15N undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce histidine derivatives with altered functional groups, while reduction can yield reduced forms of histidine.
科学研究应用
DL-Histidine-15N has a wide range of applications in scientific research:
Chemistry: Used in nuclear magnetic resonance spectroscopy to study molecular interactions and dynamics.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in drug development and pharmacokinetics to understand the metabolism and distribution of nitrogen-containing compounds.
Industry: Applied in the production of labeled compounds for research and development purposes.
作用机制
The mechanism of action of DL-Histidine-15N involves its incorporation into biological molecules, allowing researchers to trace its movement and interactions within biological systems. The nitrogen-15 isotope acts as a marker, enabling detailed studies of metabolic pathways and molecular interactions. The molecular targets and pathways involved depend on the specific research application, such as studying protein synthesis or nitrogen metabolism.
相似化合物的比较
DL-Histidine-15N is unique due to its nitrogen-15 labeling, which distinguishes it from other histidine compounds. Similar compounds include:
L-Histidine-15N: A single enantiomer of histidine labeled with nitrogen-15.
DL-Histidine-13C: Histidine labeled with carbon-13 instead of nitrogen-15.
L-Histidine-13C,15N: Histidine labeled with both carbon-13 and nitrogen-15.
The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in certain research applications, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
属性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
156.15 g/mol |
IUPAC 名称 |
2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/i7+1 |
InChI 键 |
HNDVDQJCIGZPNO-CDYZYAPPSA-N |
手性 SMILES |
C1=C(NC=N1)CC(C(=O)O)[15NH2] |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate](/img/structure/B11929692.png)


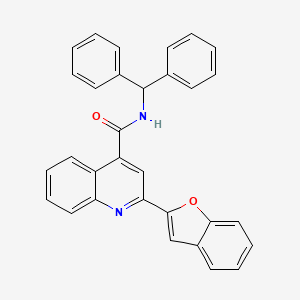
![2-(2,6-dioxopiperidin-3-yl)-4-[2-[3-[4-[6-[6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]piperazin-1-yl]-3-oxopropoxy]ethylamino]isoindole-1,3-dione](/img/structure/B11929720.png)
![(8R,13R)-12,13-dimethyl-9-[[(2R)-oxolan-2-yl]methyl]-9-azatricyclo[6.4.1.01,6]trideca-3,5-dien-3-ol](/img/structure/B11929727.png)
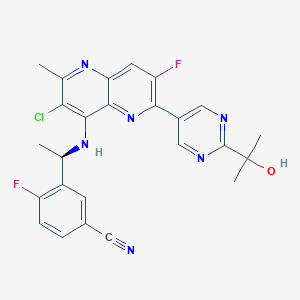
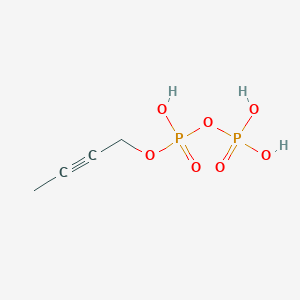
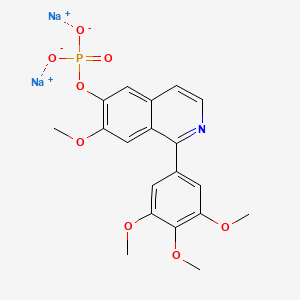
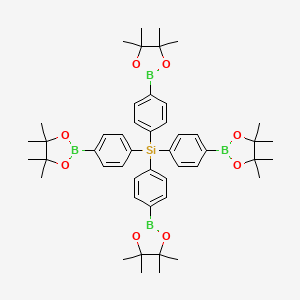
![4-[2-[7-[3-[6-(6-Aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11929747.png)
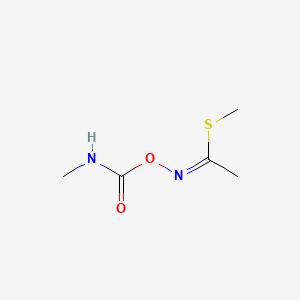
![Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate](/img/structure/B11929768.png)
